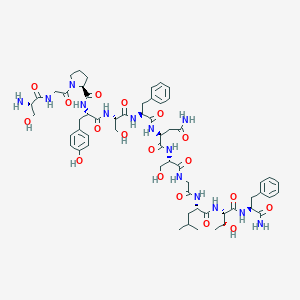![molecular formula C11H6ClN3O B158738 2-Chloropyridazino[6,1-b]quinazolin-10-one CAS No. 1702-98-3](/img/structure/B158738.png)
2-Chloropyridazino[6,1-b]quinazolin-10-one
Description
2-Chloropyridazino[6,1-b]quinazolin-10-one is a compound with the molecular formula C11H6ClN3O . It is a derivative of quinazoline, a class of compounds that have received significant attention due to their wide range of biopharmaceutical activities .
Synthesis Analysis
Quinazoline and quinazolinone derivatives, such as 2-Chloropyridazino[6,1-b]quinazolin-10-one, are synthesized using various methods. These methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for 2-Chloropyridazino[6,1-b]quinazolin-10-one are not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of 2-Chloropyridazino[6,1-b]quinazolin-10-one includes a quinazolinone core with a chlorine atom attached . The structure-activity analysis of similar compounds suggests that replacing the hydrogen atom at certain positions with a halogen atom or a methyl substituent can increase the cytotoxicity .Physical And Chemical Properties Analysis
2-Chloropyridazino[6,1-b]quinazolin-10-one has a molecular weight of 231.64 g/mol. Its average mass is 231.638 Da, and its monoisotopic mass is 231.019943 Da .Future Directions
Quinazoline derivatives, including 2-Chloropyridazino[6,1-b]quinazolin-10-one, are a promising area of research in medicinal chemistry. They are being designed and synthesized as potential drugs for various diseases, including cancer . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a current trend in this field .
properties
IUPAC Name |
2-chloropyridazino[6,1-b]quinazolin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-9-5-6-10-13-8-4-2-1-3-7(8)11(16)15(10)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPUHRDKWNPCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937745 | |
| Record name | 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridazino[6,1-b]quinazolin-10-one | |
CAS RN |
1702-98-3 | |
| Record name | 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10H-Pyridazino(6,1-b)quinazolin-10-one, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC93937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-10H-pyridazino[6,1-b]quinazolin-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)




